molecular formula C13H19BrClN B1420807 [2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide CAS No. 1211483-99-6

[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide

Cat. No. B1420807
M. Wt: 304.65 g/mol
InChI Key: BVKXFWKGRZNMCK-UHFFFAOYSA-N
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Description

“[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide” is a complex organic compound. It contains a cyclopentyl group (a cycloalkane consisting of a ring of five carbon atoms), an amine group (NH2), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various chemical reactions, including metal-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely include a cyclopentane ring attached to a phenyl ring via an ethylamine bridge. The phenyl ring would have a chlorine atom substituent .

Scientific Research Applications

Synthesis and Reactivity

Research has shown that chlorophenyl compounds, similar to the one , have been involved in studies focusing on new synthetic pathways and reactivity profiles. For example, chlorophenyl and tribromophenyl chlorothionoformates have been explored as dealkylating agents for tertiary amines, suggesting a potential for modifying the structure of similar compounds for various applications (Heidari & Baradarani, 2006).

Crystallography and Structural Analysis

Structural analysis of chlorophenyl compounds has been performed to understand their molecular geometry and interactions. The study of crystal packing and hydrogen bonding in compounds featuring chlorophenyl groups indicates the importance of these interactions in determining the stability and properties of the material (Butcher et al., 2007).

Chemical Transformations

Chemical transformations involving chlorophenyl-containing compounds highlight their versatility in synthetic chemistry. For instance, the electrophilic amination of 4-fluorophenol with diazenes, resulting in the complete removal of the fluorine atom, demonstrates the potential for constructing new amines and investigating their applications (Bombek et al., 2004).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, derivatives of chlorophenyl compounds have been synthesized and evaluated for their potential as pharmacological agents. The design and synthesis of compounds with specific substituents aim to develop new therapeutic agents with improved efficacy and safety profiles. Although direct research on "[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide" in this context was not found, closely related studies indicate ongoing efforts to explore the therapeutic potential of such compounds.

Corrosion Inhibition

Research on amine derivative compounds, including those containing chlorophenyl groups, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies not only contribute to the understanding of the protective mechanisms but also highlight the practical applications of such compounds in industrial settings (Boughoues et al., 2020).

properties

IUPAC Name

2-(4-chlorophenyl)-2-cyclopentylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.BrH/c14-12-7-5-11(6-8-12)13(9-15)10-3-1-2-4-10;/h5-8,10,13H,1-4,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKXFWKGRZNMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)C2=CC=C(C=C2)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide
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[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide
Reactant of Route 3
[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide
Reactant of Route 4
[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide
Reactant of Route 5
[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide
Reactant of Route 6
[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide

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